4-methylpyrimidine-2-thiol
CAS No.:
Cat. No.: VC13326115
Molecular Formula: C5H6N2S
Molecular Weight: 126.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6N2S |
|---|---|
| Molecular Weight | 126.18 g/mol |
| IUPAC Name | 4-methylpyrimidine-2-thiol |
| Standard InChI | InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) |
| Standard InChI Key | BVPHXTUEZOQIBS-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NC(=NC=C1)S |
| Canonical SMILES | CC1=NC(=NC=C1)S |
Introduction
Chemical and Physical Properties
Structural Characteristics
4-Methylpyrimidine-2-thiol belongs to the pyrimidinethione family, featuring a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The methyl group at C4 and thiol group at C2 contribute to its tautomeric behavior, allowing it to exist in both thione and thiol forms (Figure 1) . The compound’s InChI key (BVPHXTUEZOQIBS-UHFFFAOYSA) confirms its unique stereoelectronic profile, which influences reactivity in substitution and coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆N₂S | |
| Molecular Weight | 126.18 g/mol | |
| Exact Mass | 126.025 g/mol | |
| LogP (Partition Coefficient) | 1.45 | |
| Topological Polar Surface Area | 60.77 Ų |
Spectroscopic Data
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch), consistent with its thiol and aromatic moieties . Nuclear magnetic resonance (NMR) studies of its hydrochloride salt (CAS 6959-66-6) show a singlet at δ 2.4 ppm for the methyl group and a broad peak at δ 13.1 ppm for the thiol proton, confirming tautomeric equilibrium .
Synthesis and Production
Contemporary Synthesis
A 2024 PLOS ONE study detailed a high-yield route to kinase inhibitor intermediates starting from 4-methylpyrimidine-2-thiol hydrochloride (1) . The process involves:
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S-Methylation: Treatment with methyl iodide in anhydrous tetrahydrofuran (THF) under nitrogen, yielding the thioether intermediate.
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Coupling with Methyl-4-Fluorobenzoate: Employing potassium tert-butoxide as a base to form keto-enol tautomers (S2/S3) .
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Bromination: Reaction with N-bromosuccinimide (NBS) in dichloromethane (DCM) introduces a bromine atom at the 5-position (S4) .
Critical Reaction Conditions
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Temperature: −78°C to 25°C (controlled via dry ice/acetone baths).
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Purification: Flash chromatography on silica gel (40–63 µm) with hexane/ethyl acetate gradients .
Industrial and Research Applications
Pharmaceutical Intermediates
4-Methylpyrimidine-2-thiol is a key precursor in synthesizing protein kinase inhibitors, as demonstrated in its conversion to sulfone derivatives targeting oncogenic signaling pathways . Its thiol group facilitates nucleophilic substitution reactions, enabling modular attachment of fluorobenzoyl and aminopyridyl groups .
Agricultural Chemistry
The compound’s derivatives exhibit herbicidal and fungicidal activity, though commercial formulations remain proprietary. Patent literature (e.g., DE1001990) highlights its role in protecting crops from Phytophthora infestans, a pathogen responsible for potato blight .
Regulatory and Environmental Considerations
Trade and Tariffs
Under HS Code 2933599090, 4-methylpyrimidine-2-thiol falls under "compounds containing a pyrimidine ring," subject to a 6.5% Most Favored Nation (MFN) tariff and 13% value-added tax (VAT) in China . Exporters must provide Safety Data Sheets (SDS) meeting REACH and OSHA standards .
Ecotoxicology
No ecotoxicity data are publicly available, necessitating precautionary measures to prevent aquatic contamination . Biodegradation studies are urgently needed to assess its environmental persistence.
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